molecular formula C8H4ClN3 B1418825 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile CAS No. 920965-87-3

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile

Cat. No. B1418825
CAS RN: 920965-87-3
M. Wt: 177.59 g/mol
InChI Key: XQAJHQBDIDWDGZ-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5ClN2 . It is a solid substance that appears as a light yellow to brown powder or crystal . It is also known by the synonym 4-Chloro-7-azaindole .


Synthesis Analysis

The synthesis of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile and its derivatives often involves chemical modifications at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position has been shown to significantly increase JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile has been studied using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .


Physical And Chemical Properties Analysis

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a solid at 20 degrees Celsius . Its molecular weight is 152.58 . The compound has a purity of over 97.0% as determined by

Scientific Research Applications

Synthesis of Nucleosides and Nucleotides

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is used in the synthesis of various nucleosides and nucleotides, which are the building blocks of nucleic acids. This compound serves as a key intermediate in the preparation of analogs that can be incorporated into DNA or RNA, potentially leading to applications in antiviral therapies .

Development of Anticancer Agents

The compound’s structural similarity to purine bases makes it a valuable precursor in the design of small molecules that can interfere with DNA replication. This property is exploited in the development of novel anticancer drugs that target rapidly dividing cells .

Neurological Research

Researchers utilize 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in the study of neurological diseases. It can be used to create compounds that modulate neurotransmitter systems, offering potential treatments for conditions like Alzheimer’s disease and Parkinson’s disease .

Immune System Modulation

This compound is also involved in the synthesis of molecules that can modulate the immune system. It has applications in the development of new immunotherapies for autoimmune diseases and in enhancing the efficacy of vaccines .

Antidiabetic Research

In the field of metabolic disorders, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is used to create molecules that can influence insulin signaling pathways. This research aims to develop new treatments for diabetes and related complications .

Antimicrobial and Antiviral Studies

The compound’s versatility extends to the development of antimicrobial and antiviral agents. Its derivatives are studied for their potential to inhibit the growth of harmful bacteria and viruses, contributing to the fight against infectious diseases .

Chemical Biology Probes

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives are used as chemical probes in biology. They help in understanding molecular interactions within cells and can be used to visualize or track biological processes .

Material Science

Lastly, this compound finds applications in material science, where it is used to synthesize organic compounds with specific electronic properties. These materials can be used in the development of organic semiconductors and other electronic devices .

properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAJHQBDIDWDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672260
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile

CAS RN

920965-87-3
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920965-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile was treated with 2M NaOH solution (4 ml) in tetrahydrofuran (8 ml) at ambient temperature for 1 hour. The reaction mixture was cooled and was added water. The aqueous layer was extracted with EtOAc. And the organic layer was washed with brine, dried over MgSO4 and concentrated. Resultings were purified by silica gel column chromatography to give 4-chloro-1H-pyrrolo[2,3-b]-pyridine-3-carbonitrile as colorless powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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